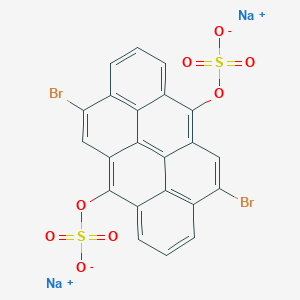

Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate)

Übersicht

Beschreibung

Disodium 4,10-dibromodibenzo[def,mno]chrysene-6,12-diyl bis(sulphate) (CAS: 94021-02-0) is a brominated polycyclic aromatic hydrocarbon (PAH) derivative with two sulfate ester groups. Its structure comprises a chrysene core substituted with bromine atoms at the 4,10-positions and sulfate groups at the 6,12-positions, neutralized by sodium counterions. This compound was registered on 31/05/2018 , indicating recent regulatory interest.

Vorbereitungsmethoden

The synthesis of Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) typically involves multiple steps. The starting material, 4,10-dibromodibenzo(def,mno)chrysene-6,12-dione, undergoes a series of reactions to introduce the sulfate groups and form the final disodium salt. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents to modify the bromine or sulfate groups.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Materials Science

Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) has been investigated for its role in the development of advanced materials. Its unique structure allows for the modification of electronic properties through substitution reactions.

Key Applications:

- Conductive Polymers: The compound can be used to create conductive polymers by incorporating it into polymer matrices, enhancing their electrical conductivity.

- Nanocomposites: It can be utilized in the synthesis of nanocomposites where its PAH structure contributes to improved mechanical and thermal properties.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Studies:

- A study demonstrated that derivatives of dibenzo[def,mno]chrysene compounds exhibit tunable band gaps, which are crucial for optimizing the performance of OLEDs .

- Research indicates that the incorporation of disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) into organic solar cells can enhance charge transport properties, leading to improved efficiency .

Environmental Applications

Given the environmental concerns surrounding PAHs due to their carcinogenic nature, disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) has been studied for its potential in environmental remediation.

Applications:

- Adsorbent Materials: The compound can function as an adsorbent for removing PAHs from contaminated water sources due to its high surface area and reactivity.

- Photocatalysis: It can be employed in photocatalytic processes to degrade organic pollutants under UV light exposure .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Materials Science | Conductive polymers & nanocomposites | Enhanced conductivity & mechanical properties |

| Organic Electronics | OLEDs & OPVs | Tunable electronic properties |

| Environmental Science | Adsorbent materials & photocatalysis | Effective pollutant removal |

Wirkmechanismus

The mechanism of action of Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) involves its interaction with molecular targets, such as enzymes or receptors. The bromine and sulfate groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Analogues

6,12-Dibromochrysene (CAS: 131222-99-6)

- Structural Difference : Lacks sulfate ester groups and sodium counterions.

- Safety : Classified as hazardous under industrial handling guidelines, requiring specialized storage .

2.1.2 4,10-Dibromo-dibenzo[def,mno]chrysene-6,12-dione (PIGMENT RED 168, CAS: 4378-61-4)

- Functional Groups : Contains ketone (dione) groups instead of sulfate esters.

- Application : Widely employed as a high-performance pigment (Scarlet Red) due to its thermal stability and chromophoric properties .

Sulfonated/Brominated PAH Derivatives

Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate (PIGMENT RED 176, CAS: 12225-06-8)

- Structural Contrast : Azo-linked naphthalene core with sulfonate and acetamido groups.

- Application: Used in dyes and pigments, emphasizing its superior solubility compared to non-sulfonated analogs .

Disodium 4-(octadecenyl) 2-sulphonatosuccinate (CAS: 10290-03-6)

- Key Difference : Aliphatic succinate backbone with a sulfonate group.

- Use : Surfactant or emulsifier in industrial formulations, highlighting the role of sulfonate groups in enhancing hydrophilicity .

Comparative Data Table

Research Findings and Functional Insights

- Solubility: The sulfate ester groups in the target compound likely enhance aqueous solubility compared to non-sulfonated analogs like 6,12-dibromochrysene, aligning with trends observed in PIGMENT RED 176 .

- Stability : Bromination at the 4,10-positions may confer resistance to photodegradation, a trait critical for pigments (e.g., PIGMENT RED 168) .

Biologische Aktivität

Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) is a complex organic compound that falls under the category of polycyclic aromatic hydrocarbons (PAHs). This article aims to explore its biological activity, including its toxicity, potential therapeutic effects, and environmental impact based on available research findings.

- Molecular Formula : C22H8Br2O2

- Molecular Weight : 464.106 g/mol

- CAS Number : 4378-61-4

Toxicity and Carcinogenicity

Research indicates that many compounds within the dibenzo series exhibit significant toxicity and potential carcinogenic effects. The structure of Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) contributes to its biological activity through mechanisms such as:

- Genotoxicity : Studies have shown that dibenzos can induce DNA damage in various cell types. For instance, the compound may lead to the formation of DNA adducts, which are critical indicators of genotoxicity and potential carcinogenicity .

- Cellular Mechanisms : The interaction with cellular pathways involved in apoptosis and oxidative stress has been documented. These interactions can disrupt normal cellular functions and promote tumorigenesis .

- Environmental Impact : As a PAH, this compound is persistent in the environment and can bioaccumulate in food chains, leading to increased exposure in humans and wildlife. Its metabolites have been linked to endocrine disruption .

1. Genotoxic Effects in Animal Models

A study conducted on mice exposed to dibenzo compounds revealed significant increases in tumor incidence in various organs, particularly the lungs and liver. The mechanism was attributed to the formation of reactive oxygen species (ROS) which caused oxidative damage to cellular components .

2. Human Cell Line Studies

In vitro studies utilizing human epithelial cell lines demonstrated that exposure to Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) resulted in elevated levels of apoptosis markers and DNA strand breaks. These findings suggest a direct link between exposure to this compound and cellular damage .

Research Findings

The biological activity of Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate) can be attributed to:

- Metabolic Activation : The compound undergoes metabolic conversion to form electrophilic intermediates that interact with cellular macromolecules.

- Oxidative Stress : Induction of oxidative stress through ROS generation leads to cellular damage.

- Alteration of Signaling Pathways : Disruption of key signaling pathways involved in cell proliferation and apoptosis.

Environmental Considerations

Given its persistence and bioaccumulation potential, there is an urgent need for regulatory frameworks governing the use and disposal of compounds like Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diyl bis(sulphate). Understanding its biological activity not only informs risk assessments but also guides remediation strategies for contaminated environments.

Q & A

Q. Basic: What are the established synthetic routes for this compound, and what critical purity controls are required?

Methodological Answer:

The synthesis typically begins with 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione (Vat Orange #3), a commercially available textile dye . Key steps include:

- Sulfation: Reacting the dione with concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (40–60°C) to introduce sulfate groups at the 6,12-positions. Excess sulfating agents must be neutralized with sodium hydroxide to form the disodium salt .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .

Purity Controls: - Elemental analysis (C, H, Br, S content) to confirm stoichiometry .

- HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥98% purity .

Q. Basic: Which spectroscopic and chromatographic techniques are optimal for structural characterization?

Methodological Answer:

- 1H/13C NMR: Assign aromatic protons (δ 7.5–8.8 ppm) and carbons (δ 120–140 ppm) to confirm the polycyclic backbone. Sulfate groups are identified via 31P NMR (if phosphorylated intermediates exist) or sulfur-specific XPS .

- IR Spectroscopy: Detect sulfate stretching vibrations (~1200 cm⁻¹, asymmetric S–O; ~1050 cm⁻¹, symmetric S–O) .

- Mass Spectrometry (HRMS): ESI-TOF in negative ion mode to confirm molecular ion [M–2Na]²⁻ and isotopic Br patterns .

- TLC Monitoring: Use silica plates with UV visualization to track reaction progress (Rf ~0.4 in ethyl acetate/hexane 1:2) .

Q. Advanced: How can substituents at the 4,10-positions modulate optoelectronic properties?

Methodological Answer:

- Electron-Donating Groups (e.g., triphenylamine): Synthesized via Suzuki coupling (Pd(PPh₃)₄ catalyst, THF, 80°C) to lower LUMO energy, reducing bandgap (1.65–2.30 eV observed) .

- Electron-Withdrawing Groups (e.g., phthalimide): Introduced via Heck coupling (Pd(OAc)₂, P(o-tol)₃) to enhance electron affinity, useful for n-type semiconductors .

- Characterization: UV-Vis (λmax 450–600 nm) and cyclic voltammetry (HOMO/LUMO determination) correlate substituent effects with charge transport properties .

Q. Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:

Contradictions arise from sulfation efficiency and solvent polarity:

- Acidic Conditions: Solubility in concentrated H₂SO₄ (dark green solution) vs. insolubility in water due to incomplete sulfation .

- Validation: Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers (pH 7–9). Adjust sodium counterion concentration to improve dispersion .

- Standardization: Report solubility in dimethyl sulfoxide (DMSO) as a reference solvent (e.g., 10 mg/mL at 25°C) .

Q. Basic: What are its applications in materials science, and how are performance metrics evaluated?

Methodological Answer:

- Organic Electronics: As a dopant in OLEDs, evaluate via luminance efficiency (cd/A) and external quantum efficiency (EQE) using device architectures (ITO/PEDOT:PSS/emissive layer/Ca/Al) .

- Dye-Sensitized Solar Cells (DSSCs): Measure photocurrent density (Jsc) and open-circuit voltage (Voc) under AM1.5G illumination .

- Environmental Stability: Accelerated aging tests (85°C/85% RH for 500 hours) to assess degradation in optoelectronic films .

Q. Advanced: What computational models predict its environmental fate and toxicity?

Methodological Answer:

- QSPR Models: Use EPI Suite™ to estimate biodegradation (BIOWIN <2.0 indicates persistence) and bioaccumulation (log BCF ~3.5) .

- Henry’s Law Constant: Experimental value (1.1×10⁸ Pa·m³/mol) for the dione precursor suggests low volatility; molecular dynamics simulations refine partitioning in aquatic systems .

- Ecotoxicity: Daphnia magna assays (48h LC50) combined with DFT calculations to correlate electrophilicity index (ω) with acute toxicity .

Q. Advanced: How to address discrepancies in reported antimicrobial activity of related dibenzochrysene derivatives?

Methodological Answer:

- Structural Variants: Compare MIC values for 6,12-sulfate vs. 6,12-dione derivatives against S. aureus (ATCC 25923) using broth microdilution (CLSI M07-A10) .

- Mechanistic Studies: Fluorescence quenching of DNA gyrase to assess binding affinity. Sulfate groups may reduce membrane permeability vs. diones .

- Control Experiments: Test sodium sulfate counterions alone to isolate the parent structure’s contribution .

Eigenschaften

IUPAC Name |

disodium;(9,18-dibromo-22-sulfonatooxy-12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10Br2O8S2.2Na/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(31-33(25,26)27)13-8-16(24)10-4-2-6-12(18(10)20(13)19)22(14)32-34(28,29)30;;/h1-8H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOYWBIFGUAP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=C4C=C(C5=C6C4=C3C(=C(C6=CC=C5)OS(=O)(=O)[O-])C=C2Br)Br)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H8Br2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908112 | |

| Record name | Disodium 4,10-dibromonaphtho[7,8,1,2,3-nopqr]tetraphene-6,12-diyl disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10290-03-6 | |

| Record name | Disodium 4,10-dibromodibenzo(def,mno)chrysene-6,12-diylbis(sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[def,mno]chrysene-6,12-diol, 4,10-dibromo-, 6,12-bis(hydrogen sulfate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,10-dibromonaphtho[7,8,1,2,3-nopqr]tetraphene-6,12-diyl disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,10-dibromodibenzo[def,mno]chrysene-6,12-diyl bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.